molecular formula C23H15Cl2IN2O2 B2726203 [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone CAS No. 477712-60-0

[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone

Cat. No. B2726203
CAS RN: 477712-60-0
M. Wt: 549.19
InChI Key: ACSSYTZKARUPLU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Chemical Reactions Analysis

Pyrazole compounds are known to undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, oxidation and reduction reactions, and various types of cycloaddition reactions .

Scientific Research Applications

Environmental Impact and Toxicology

One study reviews the occurrences, toxicities, and ecological risks of benzophenone-3 (BP-3), a component of organic sunscreen products, highlighting concerns about its widespread use and potential environmental impact due to its lipophilic, photostable, and bioaccumulative properties (Kim & Choi, 2014). This paper underscores the importance of understanding the environmental fate and biological effects of synthetic organic compounds.

Pharmacological Properties

Research on osthole, a natural product with neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities, demonstrates the potential of organic compounds for developing multitarget alternative medicines (Zhang et al., 2015). This could suggest avenues for exploring the pharmacological applications of the compound .

Chemical Synthesis and Applications

A review on the synthesis of pyrazole heterocycles, mentioning their widespread biological activities, such as anticancer, analgesic, anti-inflammatory, and antiviral properties, provides insights into the significance of chemical synthesis and modification for enhancing biological activities of compounds like 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone (Dar & Shamsuzzaman, 2015).

Environmental Pollution and Remediation

Studies on environmental pollutants, such as alkylphenol ethoxylates and their degradation products, shed light on the challenges and strategies for dealing with persistent organic pollutants in the environment (Ying et al., 2002). This context may be relevant for understanding the environmental behavior of the compound if it were to enter natural ecosystems.

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a pharmaceutical, future research might focus on improving its efficacy, reducing its side effects, or exploring its mechanism of action .

properties

IUPAC Name

[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2IN2O2/c24-18-7-4-17(21(25)13-18)14-30-20-3-1-2-16(12-20)22-10-11-28(27-22)23(29)15-5-8-19(26)9-6-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSSYTZKARUPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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